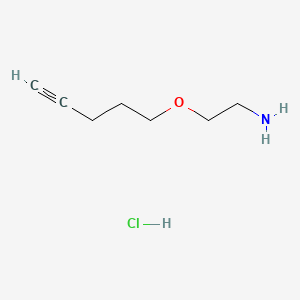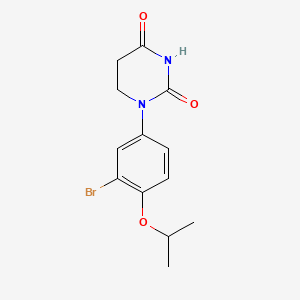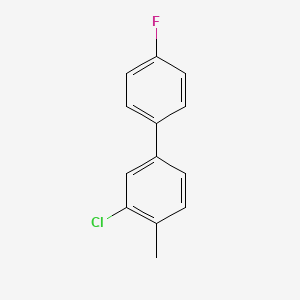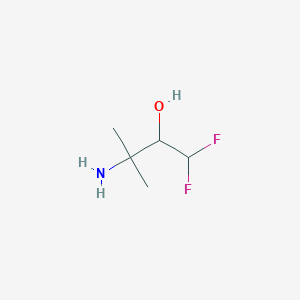
3-Amino-1,1-difluoro-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,1-difluoro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11F2NO. . It is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-amino-3-methylbutan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 3-Amino-1,1-difluoro-3-methylbutan-2-ol .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1,1-difluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 3-amino-1,1-difluoro-3-methylbutan-2-one.
Reduction: Formation of 3-amino-1,1-difluoro-3-methylbutane.
Substitution: Formation of 3-amino-1,1-diiodo-3-methylbutan-2-ol.
Aplicaciones Científicas De Investigación
3-Amino-1,1-difluoro-3-methylbutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Amino-1,1-difluoro-3-methylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxyl group can participate in various biochemical pathways, making this compound a versatile tool in medicinal chemistry.
Comparación Con Compuestos Similares
- 2-Amino-3-methyl-1-butanol
- 3-Amino-1,1-difluorobutan-2-ol
- 3-((3,5-difluorophenyl)amino)-3-methylbutan-1-ol
Comparison: 3-Amino-1,1-difluoro-3-methylbutan-2-ol stands out due to the presence of both fluorine atoms and an amino group, which confer unique chemical and biological properties. Compared to 2-Amino-3-methyl-1-butanol, the fluorinated version exhibits enhanced stability and potential for bioactivity. The presence of fluorine atoms also differentiates it from other similar compounds, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C5H11F2NO |
|---|---|
Peso molecular |
139.14 g/mol |
Nombre IUPAC |
3-amino-1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H11F2NO/c1-5(2,8)3(9)4(6)7/h3-4,9H,8H2,1-2H3 |
Clave InChI |
NJGUDFYWFJFLDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



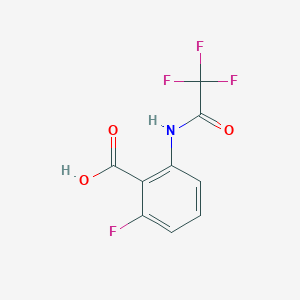
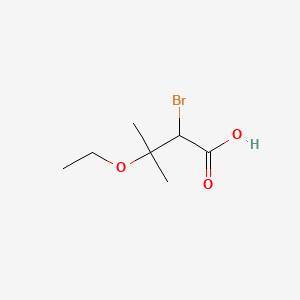
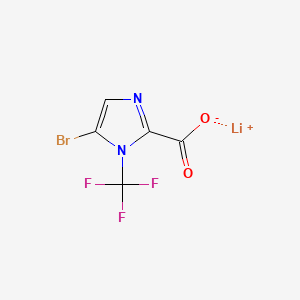

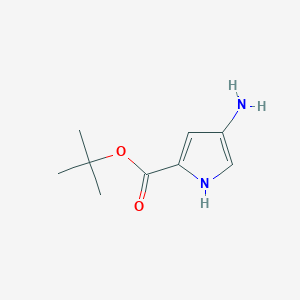
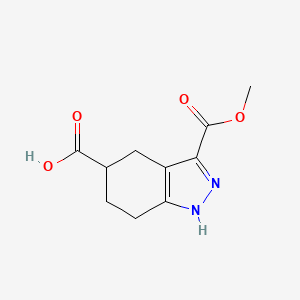

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
